2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is a diarylide yellow pigment known for its vibrant yellow color and excellent stability. It is widely used in various applications, including printing inks, plastics, and coatings. The compound is characterized by its high transparency, good gloss, and strong tinting strength.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves the diazotization of aromatic amines followed by coupling with acetoacetylaminobenzimidazolone. The process typically includes the following steps:
Diazotization: Aromatic amines are treated with sodium nitrite and hydrochloric acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with acetoacetylaminobenzimidazolone in the presence of a coupling agent, such as acetic acid, to form the pigment.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Post-processing steps include filtration, washing, and drying to obtain the final pigment powder.
Chemical Reactions Analysis
Types of Reactions
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The pigment can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the chemical structure of the pigment, affecting its stability and color.
Substitution: The pigment can undergo substitution reactions, where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in various analytical techniques and studies on pigment stability and reactivity.
Biology: Employed in biological staining and labeling due to its vibrant color and stability.
Medicine: Investigated for potential use in drug delivery systems and as a marker in medical imaging.
Industry: Widely used in the production of printing inks, plastics, and coatings due to its excellent color properties and stability.
Mechanism of Action
The mechanism of action of 2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide involves its interaction with light and other molecules. The pigment absorbs light in the visible spectrum, leading to its characteristic yellow color. The molecular structure of the pigment allows for strong interactions with substrates, providing excellent adhesion and color fastness. The pathways involved include light absorption, energy transfer, and chemical bonding with substrates.
Comparison with Similar Compounds
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide is compared with other diarylide yellow pigments, such as Pigment Yellow 12 and Pigment Yellow 13. While these pigments share similar chemical structures, this compound is unique in its higher transparency and better gloss properties. It also exhibits superior heat stability and resistance to solvents, making it more suitable for high-performance applications.
List of Similar Compounds
- Pigment Yellow 12
- Pigment Yellow 13
- Pigment Yellow 14
- Pigment Yellow 83
This compound stands out due to its unique combination of properties, making it a preferred choice in various industrial and scientific applications.
Properties
CAS No. |
78952-72-4 |
---|---|
Molecular Formula |
C35H32Cl2N6O4 |
Molecular Weight |
671.6 g/mol |
IUPAC Name |
2-[[2-chloro-4-[3-chloro-4-[[1-(2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C35H32Cl2N6O4/c1-19-10-13-29(21(3)16-19)39-35(47)33(23(5)45)43-41-31-15-12-25(18-27(31)37)24-11-14-30(26(36)17-24)40-42-32(22(4)44)34(46)38-28-9-7-6-8-20(28)2/h6-18,32-33H,1-5H3,(H,38,46)(H,39,47) |
InChI Key |
XAQOUXKUARYQQO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=CC=C4C)Cl)Cl)C |
78952-72-4 | |
physical_description |
DryPowde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.